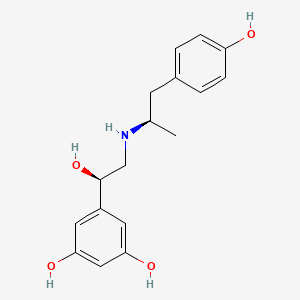
R,R-Fenoterol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R,R-Fenoterol: is a selective beta-2 adrenergic receptor agonist. It is a stereoisomer of fenoterol, which is commonly used as a bronchodilator for the treatment of asthma and other pulmonary disorders . The compound has two chiral centers, making it one of the four possible stereoisomers of fenoterol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of R,R-Fenoterol involves the stereoselective reduction of a precursor compound. One common method includes the use of chiral catalysts to achieve the desired stereochemistry . The process typically involves the following steps:
Formation of the intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and nucleophilic substitution.
Stereoselective reduction: The intermediate is then subjected to stereoselective reduction using chiral catalysts to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale stereoselective synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for enantiomeric separation .
化学反応の分析
Types of Reactions: R,R-Fenoterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, quinones, and substituted analogs .
科学的研究の応用
R,R-Fenoterol has a wide range of scientific research applications, including:
作用機序
R,R-Fenoterol exerts its effects by binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels cause relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow . The compound also has some activity on beta-1 adrenergic receptors, which can lead to cardiovascular effects .
類似化合物との比較
Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.
Terbutaline: A beta-2 agonist with similar bronchodilatory effects.
Formoterol: A long-acting beta-2 agonist used for asthma and chronic obstructive pulmonary disease.
Uniqueness: R,R-Fenoterol is unique due to its high selectivity for beta-2 adrenergic receptors and its stereoselective synthesis, which provides a specific enantiomer with distinct pharmacological properties . This selectivity and stereochemistry contribute to its effectiveness and safety profile compared to other beta-2 agonists .
特性
CAS番号 |
69421-37-0 |
|---|---|
分子式 |
C17H21NO4 |
分子量 |
303.35 g/mol |
IUPAC名 |
5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17+/m1/s1 |
InChIキー |
LSLYOANBFKQKPT-DIFFPNOSSA-N |
異性体SMILES |
C[C@H](CC1=CC=C(C=C1)O)NC[C@@H](C2=CC(=CC(=C2)O)O)O |
正規SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O |
Key on ui other cas no. |
130156-24-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















